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2-(Carboxymethyl)-6-fluorobenzoic acid Documentation Hub

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  • Product: 2-(Carboxymethyl)-6-fluorobenzoic acid
  • CAS: 583881-07-6

Core Science & Biosynthesis

Foundational

Solubility Profile of 2-(Carboxymethyl)-6-fluorobenzoic Acid: A Technical Guide for Drug Development Professionals

Foreword: The Critical Role of Solubility in Pharmaceutical Development In the landscape of drug discovery and development, the intrinsic properties of an active pharmaceutical ingredient (API) are paramount to its succe...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the intrinsic properties of an active pharmaceutical ingredient (API) are paramount to its success. Among these, solubility stands as a cornerstone, profoundly influencing bioavailability, manufacturability, and ultimately, therapeutic efficacy. A comprehensive understanding of an API's solubility profile across a range of relevant organic solvents is not merely a data point; it is a critical guide for formulation scientists, process chemists, and pharmacologists. This technical guide provides an in-depth exploration of the solubility profile of 2-(Carboxymethyl)-6-fluorobenzoic acid, a compound of interest in medicinal chemistry. In the absence of extensive public data on this specific molecule, this guide will leverage established principles and data from structurally similar compounds to provide a robust framework for its characterization. We will delve into the theoretical underpinnings of its solubility, provide a detailed, field-proven experimental protocol for its determination, and discuss the interpretation of the resulting data, thereby empowering researchers to make informed decisions in their development programs.

Physicochemical Characterization of 2-(Carboxymethyl)-6-fluorobenzoic Acid

A thorough understanding of a molecule's physicochemical properties is the foundation upon which its solubility profile is built. For 2-(Carboxymethyl)-6-fluorobenzoic acid, while specific experimental data is not widely available, we can infer its characteristics based on its structural motifs: a homophthalic acid backbone with a fluorine substituent.

Molecular Structure:

  • IUPAC Name: 2-(Carboxymethyl)-6-fluorobenzoic acid

  • CAS Number: 583881-07-6

  • Molecular Formula: C₉H₇FO₄

  • Molecular Weight: 198.15 g/mol

Predicted Physicochemical Properties:

The properties of the parent compound, homophthalic acid (2-(carboxymethyl)benzoic acid), and related fluorinated benzoic acids provide a strong basis for estimating the properties of our target molecule.

PropertyPredicted Value/CommentRationale and Expert Insights
pKa₁ (Benzoic Acid) ~2.5 - 3.0The pKa of benzoic acid is ~4.2. The ortho-fluoro substituent is strongly electron-withdrawing, which significantly increases acidity (lowers pKa)[1][2]. The pKa of 2-fluorobenzoic acid is 3.27[2][3]. The additional carboxymethyl group at the 6-position will likely have a further, albeit smaller, acidifying effect.
pKa₂ (Acetic Acid) ~4.5 - 5.0The pKa of the acetic acid moiety will be closer to that of phenylacetic acid (~4.3), but slightly influenced by the electronic environment of the substituted benzene ring.
logP (Octanol-Water Partition Coefficient) 1.0 - 1.5Homophthalic acid has a low logP due to its two carboxylic acid groups. The introduction of a fluorine atom generally increases lipophilicity. However, the presence of two ionizable acidic groups will keep the molecule relatively hydrophilic. A reliable prediction would require specialized software[4][5][6].
Melting Point (°C) 170 - 185Homophthalic acid has a melting point of 178-182 °C[7][8]. Fluorine substitution can influence the crystal lattice energy and thus the melting point. For comparison, 2-fluoro-6-methylbenzoic acid melts at 124-125 °C[9], and 2-amino-6-fluorobenzoic acid melts at 167-169 °C. The exact melting point will be highly dependent on the crystal packing of the final solid form.
Crystal Structure Likely forms hydrogen-bonded dimers.Carboxylic acids commonly form dimers in the solid state through hydrogen bonding between the carboxyl groups[10]. The presence of the ortho-fluoro substituent may influence the planarity of the molecule and the overall crystal packing, as seen in related structures like 2-chloro-6-fluorobenzoic acid[10].

Expert Insight: The presence of two carboxylic acid groups makes 2-(Carboxymethyl)-6-fluorobenzoic acid a diacid. This will have a profound impact on its solubility, particularly in relation to pH in aqueous systems and its ability to act as a hydrogen bond donor in organic solvents. The ortho-fluoro substituent not only modulates the acidity of the benzoic acid proton but also influences the molecule's conformation, which can affect its crystal packing and, consequently, its dissolution.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method . This method ensures that a true thermodynamic equilibrium is reached between the solid and liquid phases. The following protocol is a robust, self-validating system for determining the solubility of 2-(Carboxymethyl)-6-fluorobenzoic acid in a range of organic solvents.

Experimental Workflow

The overall workflow for determining the thermodynamic solubility is depicted below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_compound Weigh excess 2-(Carboxymethyl)-6-fluorobenzoic acid prep_solvent Add selected organic solvent to vials prep_compound->prep_solvent Addition shake Shake vials at constant temperature for 24-48h prep_solvent->shake settle Allow to settle shake->settle filter Filter supernatant through 0.22 µm syringe filter settle->filter dilute Dilute filtered sample filter->dilute hplc Quantify by HPLC dilute->hplc

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Protocol

Materials and Equipment:

  • 2-(Carboxymethyl)-6-fluorobenzoic acid (solid, of known purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, tetrahydrofuran, dimethyl sulfoxide)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, compatible with the organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-(Carboxymethyl)-6-fluorobenzoic acid to a series of vials. An excess is critical to ensure that a solid phase remains at equilibrium.

    • Accurately dispense a known volume of each selected organic solvent into the corresponding vials.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) for a new compound to confirm that the concentration has reached a plateau.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of 2-(Carboxymethyl)-6-fluorobenzoic acid of known concentrations.

    • Analyze the calibration standards and the diluted samples by HPLC. A reverse-phase C18 column is a good starting point, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The pH of the mobile phase should be adjusted to ensure the compound is in a single ionic state for good peak shape[8][10].

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted samples from the calibration curve.

    • Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the solubility of 2-(Carboxymethyl)-6-fluorobenzoic acid in the specific solvent at the experimental temperature.

Analysis and Interpretation of Solubility Data

The solubility of 2-(Carboxymethyl)-6-fluorobenzoic acid will be governed by the interplay of intermolecular forces between the solute and the solvent.

Key Intermolecular Interactions

The following diagram illustrates the potential interactions that will influence the dissolution process.

G cluster_interactions Intermolecular Forces solute 2-(Carboxymethyl)-6- fluorobenzoic acid h_bond Hydrogen Bonding solute->h_bond Donor/Acceptor dipole Dipole-Dipole solute->dipole vdw Van der Waals solute->vdw solvent Organic Solvent solvent->h_bond Donor/Acceptor solvent->dipole solvent->vdw

Sources

Protocols & Analytical Methods

Method

Using 2-(Carboxymethyl)-6-fluorobenzoic acid as a building block in heterocyclic synthesis

Abstract This technical guide outlines the strategic application of 2-(Carboxymethyl)-6-fluorobenzoic acid (also known as 6-fluorohomophthalic acid) as a privileged building block in the synthesis of nitrogen and oxygen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the strategic application of 2-(Carboxymethyl)-6-fluorobenzoic acid (also known as 6-fluorohomophthalic acid) as a privileged building block in the synthesis of nitrogen and oxygen heterocycles.[1] While homophthalic acids are classical precursors for isoquinolines and isocoumarins, the introduction of the fluorine atom at the 6-position offers unique electronic modulation and metabolic stability advantages ("bioisosteric blocking"). This guide details the conversion of the acid to its reactive anhydride species and its subsequent deployment in the Castagnoli-Cushman Reaction (CCR) and Isocoumarin condensation , providing validated protocols and mechanistic insights.

Part 1: The Molecule & Strategic Value

Chemical Profile

The subject molecule is a dicarboxylic acid featuring a benzene core substituted with a carboxylic acid at C1, a carboxymethyl group at C2, and a fluorine atom at C6.

PropertyDescription
IUPAC Name 2-(Carboxymethyl)-6-fluorobenzoic acid
Common Name 6-Fluoro-homophthalic acid
Molecular Formula

Key Reactivity Dehydration to anhydride; C-H acidity at methylene; Nucleophilic susceptibility at carbonyls.[1]
Medicinal Value The C6-Fluorine blocks metabolic oxidation at a typically vulnerable site (ortho-blocker) and modulates the pKa of the adjacent carboxylic acid.[1]
The "Hub" Concept

The raw acid is rarely the reacting species. It serves as a dormant precursor to 6-fluoro-homophthalic anhydride , which acts as the electrophilic hub for downstream diversity.[1]

G Acid 2-(Carboxymethyl)- 6-fluorobenzoic acid Anhydride 6-Fluoro-homophthalic Anhydride Acid->Anhydride Dehydration (Ac2O or DCC) Isoquinoline Tetrahydroisoquinolines (via CCR) Anhydride->Isoquinoline + Imines Isocoumarin Isocoumarins (via Condensation) Anhydride->Isocoumarin + Acid Chlorides

Figure 1: The central role of the anhydride intermediate in divergent synthesis.[1]

Part 2: Activation Protocol (Anhydride Formation)

Principle: The dicarboxylic acid must be dehydrated to form the cyclic anhydride. This is the obligate first step for most heterocyclic syntheses.

Protocol A: Thermal Dehydration (Standard)

Best for: Gram-scale preparation where thermal stability is not an issue.[1]

  • Setup: Charge a round-bottom flask with 2-(Carboxymethyl)-6-fluorobenzoic acid (1.0 equiv).

  • Reagent: Add Acetyl Chloride (3.0 equiv) or Acetic Anhydride (5.0 equiv).

  • Reaction: Reflux the suspension (approx. 55°C for acetyl chloride, 140°C for acetic anhydride) under

    
     for 2–4 hours.
    
    • Checkpoint: The solid acid should dissolve, and the solution will darken slightly. Monitor by IR (appearance of anhydride doublets at ~1760 and 1790

      
      ).[1]
      
  • Workup: Concentrate the mixture in vacuo to remove excess reagent and acetic acid by-product.

  • Purification: Triturate the residue with cold dry toluene or diethyl ether/hexane (1:1). Filter the solid anhydride.

    • Note: The anhydride is moisture-sensitive.[1] Store in a desiccator.

Part 3: The Castagnoli-Cushman Reaction (CCR)[1][2][3][4]

Application: Synthesis of Tetrahydroisoquinolonic Acids . The CCR is a cycloaddition-like reaction between homophthalic anhydrides and imines.[1] It is the most powerful application for this scaffold, generating a lactam core with high diastereoselectivity (usually trans).

Mechanistic Insight

The reaction proceeds via an initial nucleophilic attack of the imine nitrogen on the anhydride carbonyl, followed by a Mannich-type cyclization.

  • The Fluorine Effect: The C6-fluorine is peri to the C1-carbonyl.[1] This steric bulk and electron withdrawal often directs the initial attack of the imine to the less hindered C2-carbonyl (derived from the acetic acid arm), or influences the enolization equilibrium.

CCR_Mechanism Anhydride 6-Fluoro-homophthalic Anhydride Intermediate Amide-Acid Intermediate Anhydride->Intermediate N-acylation Imine Schiff Base (Imine) Imine->Intermediate N-acylation Cyclization Mannich-type Cyclization Intermediate->Cyclization Enol formation Product Trans-Tetrahydroisoquinoline Cyclization->Product - H2O (if thermal) or spontaneous

Figure 2: Simplified mechanistic flow of the Castagnoli-Cushman Reaction.[1][2]

Protocol: Room Temperature TFE-Promoted CCR

Why this method? Traditional CCR requires reflux in xylene/toluene. Using 2,2,2-Trifluoroethanol (TFE) allows the reaction to proceed at room temperature with higher yields, likely due to H-bond activation of the anhydride.

Materials:

  • 6-Fluoro-homophthalic anhydride (1.0 equiv)[1]

  • Imine (pre-formed) (1.0 equiv)[1][2]

  • Solvent: TFE (0.2 M concentration)[1]

  • Additives: 4Å Molecular Sieves (activated)

Step-by-Step:

  • Preparation: Flame-dry a reaction vial and cool under Argon. Add activated 4Å molecular sieves.[2]

  • Dissolution: Dissolve the Imine in anhydrous TFE.

  • Addition: Add the 6-Fluoro-homophthalic anhydride in one portion.

  • Reaction: Stir vigorously at room temperature for 12–24 hours.

    • Monitoring: TLC will show the disappearance of the non-polar imine and the appearance of a more polar product (carboxylic acid).

  • Workup:

    • Filter off the molecular sieves.

    • Evaporate the TFE in vacuo (TFE can be recovered).

    • The residue is often the pure carboxylic acid product.

  • Purification (if needed): Recrystallization from EtOH/Hexane or column chromatography (DCM:MeOH 95:5).

Part 4: Isocoumarin Synthesis

Application: Synthesis of 3-Substituted Isocoumarins . This pathway utilizes the acidity of the methylene group (C2 position) to condense with electrophiles like acid chlorides.

Protocol: Condensation with Acid Chlorides[6][7]
  • Setup: Mix 2-(Carboxymethyl)-6-fluorobenzoic acid (1.0 equiv) and the target Acid Chloride (e.g., Benzoyl chloride) (4.0 equiv).[1]

  • Conditions: Heat the neat mixture to 200°C (oil bath) for 3 hours.

    • Note: This harsh thermal method effects in situ anhydride formation, acylation at the methylene, and decarboxylative cyclization.

  • Alternative (Milder): Use the pre-formed anhydride (from Part 2) + Acid Chloride + Triethylamine in refluxing acetonitrile.

  • Workup: Cool to room temperature. Dilute with aqueous

    
     (to remove unreacted acid). Extract the organic layer (EtOAc).
    
  • Product: The resulting isocoumarin is usually a solid that can be recrystallized.

Part 5: Troubleshooting & Expert Notes

IssueCauseSolution
Low Yield in CCR Hydrolysis of AnhydrideThe anhydride is extremely sensitive to moisture.[1] Ensure all solvents (especially TFE) are anhydrous. Use molecular sieves.[2]
Regio-scrambling Fluorine Inductive EffectThe 6-F substituent destabilizes the developing charge during cyclization.[1] Lower the temperature (0°C to RT) and extend reaction time to improve diastereoselectivity.
Solubility Fluorine LipophilicityThe fluorinated derivative is more lipophilic than the parent acid. If the product does not precipitate, switch crystallization solvent to Heptane/EtOAc.

References

  • Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions. Howard, S. Y., et al. Journal of Organic Chemistry, 2021.[3] [1]

  • Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions. National Institutes of Health (PMC).

  • The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction. Moshnenko, N., et al. Molecules, 2022.[4][5] [1]

  • Synthesis of Some 3‐Substituted Isochromen‐1‐ones. Synthetic Communications.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Cyclization of 2-(Carboxymethyl)-6-fluorobenzoic acid

Welcome to the technical support center for the intramolecular cyclization of 2-(carboxymethyl)-6-fluorobenzoic acid to synthesize 3-fluoro-1-indanone-2-acetic acid. This guide is designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the intramolecular cyclization of 2-(carboxymethyl)-6-fluorobenzoic acid to synthesize 3-fluoro-1-indanone-2-acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges of this specific transformation. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

Introduction: The Chemistry at Play

The conversion of 2-(carboxymethyl)-6-fluorobenzoic acid into 3-fluoro-1-indanone-2-acetic acid is an intramolecular Friedel-Crafts acylation.[1][2] This reaction involves the formation of a highly reactive acylium ion from one of the carboxylic acid groups, which then acts as an electrophile. The electron-rich aromatic ring acts as a nucleophile, attacking the acylium ion to form a new five-membered ring.[3][4]

The presence of a fluorine atom, an electron-withdrawing group, deactivates the aromatic ring, making it less nucleophilic and the cyclization more challenging than in unsubstituted analogues.[5] Furthermore, the presence of two carboxylic acid groups presents a challenge in selectively activating only one for the acylation. Success hinges on choosing the right cyclizing agent and meticulously controlling reaction conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion; Starting Material Recovered

Symptom: TLC or LC-MS analysis shows a significant amount of unreacted 2-(carboxymethyl)-6-fluorobenzoic acid after the reaction is complete.

Potential Causes & Solutions:

  • Insufficient Acid Strength or Incomplete Acylium Ion Formation: The cyclizing agent may not be strong enough to protonate the carboxylic acid and facilitate the loss of water to form the necessary acylium ion electrophile.[6]

    • Troubleshooting Protocol 1: Stronger Brønsted Acids. If using a reagent like polyphosphoric acid (PPA) with a lower P₂O₅ content, consider using a higher-grade PPA or freshly prepared Eaton's reagent (P₂O₅ in methanesulfonic acid).[1] Methanesulfonic acid itself is also a strong, non-oxidizing alternative that is often easier to handle than PPA.[1]

    • Troubleshooting Protocol 2: Conversion to Acyl Chloride. A more robust method involves converting the dicarboxylic acid to its corresponding diacyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is much more reactive and can undergo cyclization under the influence of a milder Lewis acid like AlCl₃.[2][7] This two-step approach often provides higher yields by generating a more potent electrophile.[8]

  • Presence of Water: Moisture in the reagents or glassware will quench the strong acid catalyst and react with the acylium ion intermediate, preventing the cyclization.

    • Preventative Measures: Ensure all glassware is oven-dried before use. Use anhydrous solvents and fresh, high-purity reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of a Major, Insoluble Byproduct (Polymerization)

Symptom: A significant amount of intractable, possibly polymeric, material is formed, leading to a low yield of the desired product.

Potential Cause & Solutions:

  • Intermolecular Reaction Dominates: At high concentrations, the acylium ion from one molecule can be attacked by the aromatic ring of another molecule, leading to chain growth and polymerization instead of the desired intramolecular cyclization.

    • Troubleshooting Protocol: High-Dilution Conditions. The key to favoring intramolecular reactions over intermolecular ones is to reduce the probability of molecules encountering each other.

      • Setup: Use a larger volume of solvent than you normally would for the scale of your reaction.

      • Slow Addition: Prepare a solution of your starting material in a small amount of the reaction solvent. Add this solution dropwise over a long period (e.g., 4-8 hours) to the bulk of the reaction solvent containing the cyclizing agent. This maintains a very low instantaneous concentration of the starting material.

Issue 3: Product is Formed, but Yield is Reduced by a Competing Side Reaction

Symptom: The desired product is observed, but another major spot on TLC or peak in LC-MS with a different mass is also present.

Potential Causes & Solutions:

  • Sulfonation: If using concentrated sulfuric acid (H₂SO₄) as the cyclizing agent, sulfonation of the aromatic ring can occur as a competitive electrophilic aromatic substitution reaction, especially at elevated temperatures.

    • Solution: Switch to a non-sulfonating strong acid. Polyphosphoric acid (PPA), methanesulfonic acid, or the acyl chloride/Lewis acid approach are excellent alternatives that avoid this specific side reaction.[1]

  • Decarboxylation: At excessively high temperatures, one or both of the carboxylic acid groups may be lost, leading to byproducts.

    • Solution: Carefully control the reaction temperature. Start at a lower temperature (e.g., room temperature or 50°C) and only increase it if the reaction is not proceeding. Monitor the reaction progress closely by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.

Visualizing the Process

Reaction Pathway

The following diagram illustrates the key steps in the intramolecular Friedel-Crafts acylation of 2-(carboxymethyl)-6-fluorobenzoic acid.

G cluster_activation Step 1: Electrophile Generation cluster_cyclization Step 2: Intramolecular Attack cluster_rearomatization Step 3: Re-aromatization A 2-(Carboxymethyl)-6- fluorobenzoic acid B Acylium Ion Intermediate A->B + Strong Acid - H₂O D Sigma Complex (Arenium Ion) B->D Intramolecular EAS Attack C Nucleophilic Aromatic Ring (within the same molecule) E 3-Fluoro-1-indanone- 2-acetic acid D->E - H⁺

Caption: Key steps of the intramolecular Friedel-Crafts acylation.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve common issues with the cyclization reaction.

G start Start Reaction check_completion Analyze Reaction Mixture (TLC, LC-MS) start->check_completion success High Yield of Product Proceed to Workup check_completion->success >80% Conversion Clean Reaction low_conversion Problem: Low Conversion Starting Material Remains check_completion->low_conversion <50% Conversion byproduct Problem: Significant Byproduct check_completion->byproduct Multiple Spots/Peaks sol_low_conversion1 Action: 1. Use stronger acid (Eaton's Reagent). 2. Switch to Acyl Chloride/Lewis Acid method. low_conversion->sol_low_conversion1 Hypothesis: Weak Activation sol_low_conversion2 Action: Ensure anhydrous conditions. Dry glassware, use fresh reagents. low_conversion->sol_low_conversion2 Hypothesis: Moisture Present sol_byproduct1 Action: If byproduct is polymer, use high-dilution conditions. byproduct->sol_byproduct1 Observation: Insoluble Material sol_byproduct2 Action: If using H₂SO₄, switch to PPA or other non-sulfonating acid. byproduct->sol_byproduct2 Observation: Sulfonation Suspected sol_byproduct3 Action: Optimize temperature. Run at lower temp and monitor. byproduct->sol_byproduct3 Observation: Multiple Byproducts

Caption: A workflow for troubleshooting the cyclization reaction.

Frequently Asked Questions (FAQs)

Q1: Which cyclizing agent is best for this specific substrate?

A: There is no single "best" agent, as the optimal choice can depend on lab-specific conditions and scale. However, a comparison can guide your decision:

Reagent/MethodProsCons
Polyphosphoric Acid (PPA) Effective, relatively inexpensive, non-sulfonating.[1]Very viscous and difficult to stir; workup can be challenging.[1]
Eaton's Reagent (P₂O₅/MeSO₃H) Extremely powerful, often gives high yields where others fail; less viscous than PPA.Highly corrosive; must be prepared fresh.
Sulfuric Acid (H₂SO₄) Inexpensive and readily available.Can cause sulfonation as a side reaction; can be oxidizing at high temperatures.
Acyl Chloride / AlCl₃ Often gives the highest and cleanest yields; avoids strong Brønsted acids.[2][9]Requires an extra synthetic step (acyl chloride formation); AlCl₃ is very sensitive to moisture.[3]

For this deactivated system, starting with Eaton's Reagent or the Acyl Chloride / AlCl₃ method is highly recommended for achieving the best yields.

Q2: Why is the formation of a 5-membered ring favored over a 7-membered ring?

A: The starting material has two carboxylic acid groups. Activation of the benzoic acid carboxyl group would lead to a 7-membered ring, while activation of the acetic acid carboxyl group leads to the desired 5-membered indanone ring. Intramolecular Friedel-Crafts acylations strongly favor the formation of 5- and 6-membered rings due to lower ring strain and favorable transition state geometry.[1] The formation of 7-membered rings is kinetically and thermodynamically less favorable and generally does not occur under these conditions.

Q3: Can I use a milder Lewis acid like ZnCl₂ or FeCl₃ for the acyl chloride cyclization?

A: While milder Lewis acids are sometimes used, the deactivating effect of the fluorine atom on the aromatic ring necessitates a strong Lewis acid to promote the reaction efficiently.[5] Aluminum trichloride (AlCl₃) is the standard and most effective choice.[8] Using a weaker Lewis acid like ZnCl₂ would likely result in a sluggish reaction and low conversion.[10]

Q4: What is the best way to monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a moderately polar mobile phase (e.g., 30-50% ethyl acetate in hexanes with 1% acetic acid). The dicarboxylic acid starting material will be very polar and have a low Rf, while the product, being a ketone, will be less polar and have a higher Rf. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal to track the disappearance of the starting material and the appearance of the product, while also detecting any byproducts.

Q5: What are the key considerations for the reaction workup?

A: The workup must be performed carefully to neutralize the strong acid and isolate the product.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker of ice-water. Strong acid reactions are highly exothermic when quenched.

  • Extraction: Once the quench is complete and the mixture has reached room temperature, extract the aqueous layer several times with an organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography or recrystallization.

References

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses Procedure. [Link]

  • Friedel-Crafts Alkylation and Acylation Reaction. Organic Chemistry Tutor. [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Friedel-Crafts Acylation. Chemistry Steps. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. National Institutes of Health (NIH). [Link]

  • Optimization of the cyclization reaction conditions. ResearchGate. [Link]

  • Regioselective Synthesis of Indanones. Thieme Connect. [Link]

  • Synthesis and Structural Features of Indanone, Tetralone and Naphthone Derivatives: Selective Fluorination and Condensation Products. YouTube. [Link]

  • Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) invol. Semantic Scholar. [Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for 2-(Carboxymethyl)-6-fluorobenzoic Acid

Case ID: SOL-FBA-0026 Compound Class: Fluorinated Homophthalic Acid Derivatives Support Tier: Senior Application Scientist Level Executive Summary: The "Ionization Switch" Principle Welcome to the technical guide for 2-(...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-FBA-0026 Compound Class: Fluorinated Homophthalic Acid Derivatives Support Tier: Senior Application Scientist Level

Executive Summary: The "Ionization Switch" Principle

Welcome to the technical guide for 2-(Carboxymethyl)-6-fluorobenzoic acid . As a dicarboxylic acid with an electron-withdrawing fluorine substituent, this molecule behaves as a classic "solubility switch."

In its fully protonated form (Free Acid), the lattice energy dominates, rendering it poorly soluble in water (typically <1 mg/mL). However, by targeting its two pKa values to generate the dianion, aqueous solubility can be increased by orders of magnitude (>50 mg/mL).

This guide does not just tell you what to do; it explains the thermodynamic drivers so you can adapt the protocol to your specific assay conditions (cell culture, enzymatic assays, or animal dosing).

Module 1: The Criticality of pH

The Mechanism

This molecule possesses two ionizable groups:

  • Benzoic Acid Moiety (Ortho-substituted): The fluorine at position 6 (ortho) exerts a strong electron-withdrawing inductive effect, significantly increasing acidity.

    • Estimated pKa1: ~2.8 – 3.2 (More acidic than unsubstituted benzoic acid).

  • Carboxymethyl Moiety (Acetic Acid side chain): Less affected by the ring fluorine.

    • Estimated pKa2: ~4.2 – 4.8.

The Trap: Many researchers attempt to dissolve the solid in neutral water (pH ~7). However, the dissolution of the acid protons rapidly drops the local pH of the solvent boundary layer to <3.0, causing the solid to "shell" itself in an insoluble protonated layer.

Visualization: Ionization Pathway

IonizationPathway H2A Fully Protonated (H2A) (Insoluble Solid) pH < 3.0 HA Mono-Anion (HA-) (Sparingly Soluble) pH ~ 3.5 - 4.5 H2A->HA  Deprotonation 1 (Benzoic COOH)   A2 Di-Anion (A2-) (Highly Soluble) pH > 6.0 HA->A2  Deprotonation 2 (Acetic COOH)   A2->H2A  Acid Shock (Precipitation)  

Figure 1: The ionization cascade. To achieve stability, you must drive the equilibrium completely to the Di-Anion (A2-) state.

Module 2: Step-by-Step Solubilization Protocols

Protocol A: Preparation of a Neutral Buffered Stock (Preferred)

Use this for biological assays where DMSO must be minimized.

Reagents:

  • 1.0 M NaOH or KOH (Freshly prepared)

  • PBS (Phosphate Buffered Saline) or HEPES buffer (100 mM)

Procedure:

  • Weighing: Weigh the target amount of 2-(Carboxymethyl)-6-fluorobenzoic acid into a glass vial.

  • Wetting: Add water to 80% of the final volume. Note: The solution will remain cloudy/opaque.

  • Titration (The "Clear Point"):

    • While stirring, add 1.0 M NaOH dropwise.

    • Monitor pH.[1][2] You will observe a resistance to pH change around pH 3.0 and pH 4.5 (buffering regions).

    • Continue adding base until the solution turns optically clear and the pH reaches 7.4 – 8.0 .

  • Back-Titration (Optional): If you overshoot pH > 9, carefully add dilute HCl to bring it back to 7.4.

  • Volume Adjust: Add water/buffer to the final volume.

Protocol B: High-Concentration Organic Stock

Use this for chemical synthesis or "spike-in" dosing.

SolventSolubility PotentialNotes
DMSO High (>100 mg/mL)Recommended. Highly stable. Hygroscopic (keep sealed).
Ethanol ModerateGood for evaporation, but lower capacity than DMSO.
DMF HighToxic. Avoid for cell culture if possible.

Troubleshooting the "Crash-Out": If you spike a 100 mM DMSO stock into cell culture media (pH 7.4) and see a white cloud:

  • Cause: The local concentration exceeded the solubility limit before the DMSO dispersed, or the media pH dropped slightly.

  • Fix: Vortex the media immediately during addition. Ensure the final concentration is below the aqueous solubility limit (approx. 1-5 mM for the salt form).

Module 3: Troubleshooting & FAQs

Q1: I dissolved it in water, but it precipitated after 24 hours at 4°C. Why?

Answer: This is a temperature-dependent solubility shift . At 4°C, the solubility of the salt form decreases (common ion effect). Furthermore, if your solution was not buffered, absorption of atmospheric CO2 may have lowered the pH slightly, pushing the equilibrium back toward the protonated (insoluble) form.

  • Fix: Store stocks at -20°C (frozen) or keep room temperature stocks in a strong buffer (e.g., 50 mM Tris/HEPES, pH 8.0).

Q2: Can I use this compound in acidic media (pH < 5.0)?

Answer: Risk High. Below pH 5.0, you are approaching the pKa of the acetic acid moiety. A significant portion of the molecules will protonate and aggregate.

  • Workaround: If you must work at low pH, use a solubilizing excipient. We recommend 20% w/v Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The cyclodextrin encapsulates the hydrophobic fluorinated ring, maintaining solubility even when protonated.

Q3: Sodium vs. Potassium salts – does it matter?

Answer: Generally, Potassium (K+) salts have slightly higher aqueous solubility than Sodium (Na+) salts for aromatic carboxylates due to hydration shell energies. If you hit a solubility wall with NaOH, try KOH.

Module 4: Decision Matrix for Experimental Design

Use this flow to select the correct solvent system for your specific application.

DecisionMatrix Start Start: Select Application CellCulture Cell Culture / In Vivo Start->CellCulture Chemistry Chemical Synthesis Start->Chemistry IsHighConc High Conc Required? (>10 mM) CellCulture->IsHighConc SolventChem Use DMSO or DMF (Anhydrous) Chemistry->SolventChem Cyclodextrin Use HP-beta-CD complexation IsHighConc->Cyclodextrin Yes StandardBuffer Dissolve in DMSO stock Dilute into PBS (pH 7.4) IsHighConc->StandardBuffer No

Figure 2: Workflow for selecting the optimal solvent system based on experimental constraints.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9935, 2-Fluorobenzoic acid. Retrieved from [Link]

    • Relevance: Provides the baseline pKa (3.27) and solubility data for the core fluorobenzoic acid scaffold.
  • Relevance: Confirms solubility limits (7.2 g/L for the mono-acid)
  • Royal Society of Chemistry (2011). Fluorobenzoic acid coformers to improve solubility. Chem. Commun. Retrieved from [Link]

    • Relevance: Validates the use of fluorinated benzoic acid derivatives in salt formation to enhance dissolution r
  • Relevance: Provides the structural baseline for the dicarboxylic acid backbone (Homophthalic acid pKa ~3.72)

Sources

Troubleshooting

Optimizing temperature for 2-(Carboxymethyl)-6-fluorobenzoic acid condensation reactions

Technical Support Center: Homophthalic Acid Derivatives Subject: Optimization of Condensation Conditions for 2-(Carboxymethyl)-6-fluorobenzoic Acid Ticket ID: #F-HPA-COND-001 Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Homophthalic Acid Derivatives Subject: Optimization of Condensation Conditions for 2-(Carboxymethyl)-6-fluorobenzoic Acid Ticket ID: #F-HPA-COND-001 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are working with 2-(Carboxymethyl)-6-fluorobenzoic acid (also known as 6-fluorohomophthalic acid). This is a specialized building block used primarily to synthesize 8-fluoroisocoumarins or 8-fluoroisoquinolones via condensation with electrophiles (acid chlorides, anhydrides, or imines).

The critical challenge with this scaffold is the Thermal-Kinetic Trade-off :

  • Activation Energy: The reaction requires sufficient heat to drive the dehydration/cyclization (formation of the enol lactone/isocoumarin).

  • Stability Limit: The molecule is prone to thermal decarboxylation at the benzylic position (forming 2-fluoro-6-methylbenzoic acid derivatives), a pathway that becomes dominant if the temperature is too high or the condensation rate is too slow.

The presence of the Fluorine atom at C6 exerts a strong inductive effect ($ -I $), increasing the acidity of the methylene protons compared to the non-fluorinated parent. This theoretically allows for milder reaction conditions , but it also alters the electronic profile of the ring, affecting nucleophilicity.

Part 1: The Thermodynamics & Kinetics (The "Why")

To optimize your reaction, you must understand the competing pathways.

  • Pathway A (Desired): Condensation + Cyclization. This is a bimolecular reaction (second-order kinetics) dependent on the concentration of both the homophthalic acid and the electrophile.

  • Pathway B (Undesired): Decarboxylation.[1] This is often a unimolecular decomposition (first-order kinetics) driven purely by temperature.

The Fluorine Factor: The C6-Fluorine is electron-withdrawing.

  • Pro: It stabilizes the enolate intermediate, potentially accelerating the initial nucleophilic attack.

  • Con: It deactivates the aromatic ring slightly, which might slow down the final cyclization step if it involves electrophilic aromatic substitution character (though in isocoumarin synthesis, O-acylation is the primary driver).

Target Temperature Window:

  • Standard Homophthalic Acid:

    
     (often performed neat or in dichlorobenzene).
    
  • 6-Fluoro Derivative (Recommended):

    
    . The increased acidity allows you to operate roughly 
    
    
    
    lower than the non-fluorinated standard, sparing the molecule from rapid decarboxylation.

Part 2: Troubleshooting Guide (Q&A)

Q1: "I am seeing a major byproduct with a molecular weight of [M-44]. What is happening?"

Diagnosis: Thermal Decarboxylation. Explanation: You have exceeded the thermal stability limit of the acetic acid side chain. The loss of


 (44 Da) converts your starting material into a "dead" toluene derivative (2-fluoro-6-methylbenzoic acid) that cannot cyclize.
Solution: 
  • Lower the Temperature: Reduce reaction temperature by

    
    .
    
  • Increase Concentration: Since the desired reaction is bimolecular and the side reaction is unimolecular, increasing the concentration of the electrophile (e.g., acid chloride) favors the desired product.

  • Switch Solvent: If using DMSO (which can facilitate decarboxylation), switch to Toluene or Xylene to allow azeotropic water removal without promoting ionic decomposition.

Q2: "The reaction stalls at the intermediate anhydride stage. Why won't it cyclize?"

Diagnosis: Insufficient Activation Energy (Kinetic Trap). Explanation: The starting dicarboxylic acid often dehydrates first to form the 6-fluorohomophthalic anhydride. This intermediate is stable. The subsequent condensation with your electrophile (e.g., imine or acid chloride) has a higher energy barrier. Solution:

  • Stepwise Heating: Hold at

    
     for 1 hour to ensure anhydride formation, then ramp to 
    
    
    
    to drive the condensation.
  • Add a Lewis Acid: If avoiding high heat is necessary, add

    
    
    
    
    
    or
    
    
    . This activates the anhydride carbonyls, facilitating attack at lower temperatures (
    
    
    ).
Q3: "My yield is low (<40%) despite full consumption of starting material."

Diagnosis: Polymerization or Oligomerization. Explanation: Homophthalic anhydrides are highly reactive. If the electrophile is not present in excess or if the mixing is poor, the anhydride can react with itself or the starting acid. Solution:

  • Inverse Addition: Do not add the electrophile to the hot acid. Instead, slowly add the 6-fluorohomophthalic acid to a hot solution of the electrophile. This keeps the concentration of the self-reactive species low relative to the partner.

Part 3: Optimization Protocol

Objective: Determine the precise


 for your specific electrophile.

Materials:

  • Substrate: 2-(Carboxymethyl)-6-fluorobenzoic acid.

  • Electrophile: Acid Chloride (R-COCl) or Imine.

  • Solvent: Toluene (for reflux/Dean-Stark) or 1,2-Dichlorobenzene (for high T).

Protocol:

StepActionCritical ParameterRationale
1 Solvent Selection Use Toluene (

) initially.
Toluene boils in the "safe zone" for fluorinated homophthalic acids. It also allows azeotropic removal of water.
2 Stoichiometry Use 1.2 - 1.5 equiv of electrophile.Excess electrophile maximizes the rate of the bimolecular condensation over the unimolecular decarboxylation.
3 Temperature Screen Run 3 parallel reactions:

,

,

.

:
Kinetic control (check for intermediates).

:
Thermodynamic target.

:
Stress test (check for decarboxylation).
4 Monitoring HPLC/UPLC every 30 mins.Look for the disappearance of the "Anhydride" peak. If SM is gone but Product isn't forming, check for the M-44 peak (Decarboxylation).
5 Workup Cool to RT, precipitate with Hexanes/Ether.Isocoumarins often crystallize upon cooling, while impurities remain in the mother liquor.

Part 4: Mechanism & Workflow Visualization

Figure 1: Reaction Pathways and Failure Modes

Caption: The condensation of 6-fluorohomophthalic acid. Note the competition between Cyclization (Blue) and Decarboxylation (Red).

ReactionPathway SM 2-(Carboxymethyl)- 6-fluorobenzoic acid Anhydride 6-Fluoro- homophthalic Anhydride SM->Anhydride -H2O (Heat/Dehydrating Agent) Decarb 2-Fluoro-6-methyl- benzoic acid (Dead End) SM->Decarb High T (>150°C) Slow Condensation Transition Enol Intermediate Anhydride->Transition + Electrophile (Rate Limiting Step) Anhydride->Decarb Prolonged Heating Product 8-Fluoroisocoumarin (Target) Transition->Product Cyclization (-HX or -H2O)

Figure 2: Troubleshooting Decision Tree

Caption: Logic flow for diagnosing yield issues in fluorinated homophthalic acid condensation.

Troubleshooting Start Issue: Low Yield CheckBypro Analyze Crude (LCMS) Check for M-44 Peak Start->CheckBypro YesDecarb Decarboxylation Detected CheckBypro->YesDecarb Yes NoDecarb No Decarboxylation CheckBypro->NoDecarb No ActionHighT Action: Lower T by 20°C Switch to Toluene YesDecarb->ActionHighT CheckInter Check for Anhydride Intermediate NoDecarb->CheckInter StuckInter Stuck at Anhydride CheckInter->StuckInter Major Peak Messy Complex Mixture/Oligomers CheckInter->Messy Many Peaks ActionCat Action: Add Lewis Acid (ZnCl2 or BF3) StuckInter->ActionCat ActionDilute Action: Inverse Addition High Dilution Messy->ActionDilute

References

  • Moshnenko, N., et al. (2022).[2] "The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center."[2] Molecules, 27(3), 856.

  • Yuen, J., et al. (2020).[3] "Condensation of DNA-Conjugated Imines with Homophthalic Anhydride for the Synthesis of Isoquinolones on DNA." Bioconjugate Chemistry, 31(12), 2712-2718.[3] [3]

  • Kivrak, A., & Zora, M. (2014).[4] "The synthesis of unusual isocoumarin derivatives: the chemistry of homophthalic acid." Tetrahedron, 70(10), 1860-1868.

  • BenchChem Technical Data. "The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide."

Sources

Optimization

Technical Support Center: High-Purity Recrystallization of 2-(Carboxymethyl)-6-fluorobenzoic acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the recrystallization of 2-(Carboxymethyl)-6-fluorobenzoic acid (CAS 583881...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the recrystallization of 2-(Carboxymethyl)-6-fluorobenzoic acid (CAS 583881-07-6). The methodologies and principles discussed herein are designed to ensure the consistent attainment of high-purity crystalline material, a critical requirement for downstream applications.

Section 1: Understanding the Molecule and Solvent Selection

2-(Carboxymethyl)-6-fluorobenzoic acid is a polar molecule characterized by two carboxylic acid moieties and a fluorine substituent on the aromatic ring. These functional groups dictate its solubility, making it amenable to purification via recrystallization in polar solvents. The primary goal of solvent selection is to identify a system where the compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below.[1][2]

A systematic approach to solvent selection is crucial. This typically begins with small-scale screening tests using a variety of solvents.[1]

Table 1: Potential Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityRationale & Key Considerations
Water 100HighThe two carboxylic acid groups suggest potential for good solubility in hot water. An excellent, safe, and cost-effective starting point.[3] May require a larger volume.
Ethanol 78HighOften a good solvent for polar organic molecules.[3] The compound may be too soluble at room temperature for a high yield.
Methanol 65HighSimilar to ethanol but with a lower boiling point. Good for initial dissolution tests.
Acetone 56Medium-HighA versatile solvent that can be effective. Its volatility makes it easy to remove during drying.
Ethyl Acetate 77MediumLess polar than alcohols. May be useful in a mixed-solvent system or if impurities are highly polar.
Toluene 111LowGenerally unsuitable as a primary solvent due to the high polarity of the target compound, but could potentially be used as an anti-solvent.[4]
Ethanol/Water VariableHighA powerful mixed-solvent system. Allows for fine-tuning of solubility by adjusting the solvent ratio.[5]
Acetone/Water VariableHighAnother excellent mixed-solvent system, particularly useful for compounds with intermediate polarity.[6]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 2-(Carboxymethyl)-6-fluorobenzoic acid in a question-and-answer format.

Q1: My compound will not fully dissolve, even in a large volume of boiling solvent. What should I do?

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The solvent may not be polar enough to overcome the crystal lattice energy of this dicarboxylic acid.

    • Action: Switch to a more polar solvent. If you are using ethanol, consider trying water. If water is not effective, a mixture such as ethanol/water may be required.

  • Insufficient Heat: Ensure your solvent is at a rolling boil. Compounds often dissolve slowly, and patience is key.[7]

  • Insoluble Impurities: Your crude material may contain insoluble particulate matter.

    • Action: If the majority of the compound has dissolved but a small amount of solid remains, this is likely an insoluble impurity. Proceed to the hot filtration step to remove it.[8]

Q2: The compound "oiled out" upon cooling instead of forming crystals. How can I fix this?

Background: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[9] This is often due to the solution being too concentrated, the rate of cooling being too fast, or the presence of impurities depressing the melting point.[9]

Solutions:

  • Re-heat and Dilute: Warm the flask to redissolve the oil. Add a small amount (10-20% of the original volume) of additional hot solvent to the solution.[10]

  • Slow Down the Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask (e.g., by placing it in a beaker of hot water or covering it with glass wool) can promote the formation of crystals over oil.[8][9]

  • Induce Crystallization at a Lower Temperature: Once the diluted solution has cooled slightly but is still clear, try scratching the inside of the flask with a glass rod at the liquid-air interface. This can create nucleation sites for crystal growth.[11]

  • Change Solvents: If the problem persists, the boiling point of your solvent may be too high relative to the melting point of your compound. Select a solvent with a lower boiling point.

Q3: After cooling, no crystals have formed. What went wrong?

Possible Causes & Solutions:

  • Excessive Solvent: This is the most common reason for crystallization failure.[9] The concentration of the compound is too low to achieve supersaturation upon cooling.

    • Action: Remove a portion of the solvent by gently heating the solution on a hot plate (in a fume hood) or by using a rotary evaporator.[9] Allow the concentrated solution to cool again.

  • Supersaturation Without Nucleation: The solution may be supersaturated but lacks a nucleation point to initiate crystal growth.

    • Action 1 (Scratching): Vigorously scratch the inner surface of the flask with a glass rod.[11]

    • Action 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution to act as a "seed" for crystal growth.[11]

  • Insufficient Cooling: Ensure the flask has been cooled thoroughly. After reaching room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield.[5][8]

Q4: My final product is still colored or appears impure. How can I improve the purity?

Solution:

  • Use Activated Charcoal: Highly colored, non-polar impurities can often be removed with activated charcoal. After dissolving your crude compound in the hot solvent, remove it from the heat source and add a very small amount of activated charcoal (the tip of a spatula is often sufficient). Swirl the mixture for a few minutes. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

    • Action: Perform a hot filtration to remove the charcoal and any other insoluble impurities before allowing the solution to cool.[10][12]

  • Perform a Second Recrystallization: If the product from the first recrystallization is not of sufficient purity, a second recrystallization using the same or a different solvent system can significantly improve it.

Section 3: Visual Workflows and Decision Guides

General Recrystallization Workflow

This diagram outlines the fundamental steps for a successful recrystallization.

RecrystallizationWorkflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Start Select Solvent Dissolve Dissolve Crude Solid in Minimum Boiling Solvent Start->Dissolve HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter Cool Cool Slowly (Induce Crystallization) HotFilter->Cool VacuumFilter Vacuum Filtration (Collect Crystals) Cool->VacuumFilter Wash Wash with Ice-Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: Standard workflow for purification by recrystallization.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common recrystallization problems.

TroubleshootingTree Start Cooling Complete. Crystals Formed? OiledOut Did it 'Oil Out'? Start->OiledOut No Success Process Successful. Proceed to Filtration. Start->Success Yes TooMuchSolvent Is Solution Supersaturated? OiledOut->TooMuchSolvent No ReheatDilute 1. Re-heat to dissolve oil. 2. Add more hot solvent. 3. Cool slowly. OiledOut->ReheatDilute Yes ReduceVolume 1. Reduce solvent volume. 2. Re-cool solution. TooMuchSolvent->ReduceVolume No Induce 1. Scratch flask. 2. Add seed crystal. 3. Cool further. TooMuchSolvent->Induce Yes

Caption: A decision tree for troubleshooting common crystallization issues.

Section 4: Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example: Water)
  • Dissolution: Place the crude 2-(Carboxymethyl)-6-fluorobenzoic acid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a magnetic stir bar. Add approximately 20 mL of deionized water and bring the mixture to a gentle boil on a stirrer hotplate.[11][12]

  • Saturation: Add more boiling water in small portions (1-2 mL at a time) until all the solid has just dissolved. Note the total volume of solvent used. Avoid adding a large excess of solvent, as this will reduce your yield.[5][7]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, wait for boiling to subside, and add a spatula-tip of activated charcoal. Swirl and reheat to boiling for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities or charcoal.[10]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water (2-3 mL) to remove any adhering mother liquor.[10]

  • Drying: Continue to draw air through the crystals on the filter for 10-15 minutes to partially dry them. Transfer the crystals to a watch glass and dry to a constant weight, preferably in a vacuum oven at a modest temperature (e.g., 50-60 °C).

Protocol 2: Mixed-Solvent Recrystallization (Example: Ethanol/Water)
  • Dissolution: In a 50 mL Erlenmeyer flask, dissolve the crude compound (e.g., 1.0 g) in the minimum amount of boiling ethanol (the "good" solvent).[10]

  • Induce Turbidity: While keeping the solution hot, add hot deionized water (the "poor" or "anti-solvent") dropwise until the solution becomes faintly and persistently cloudy (turbid).[5]

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and render the solution clear again.[10]

  • Crystallization & Isolation: Proceed from Step 5 of the Single-Solvent Protocol above, using an ice-cold mixture of ethanol/water (in the approximate final ratio) as the wash solvent.

Section 5: Frequently Asked Questions (FAQs)

  • Q: What is the ideal characteristic of a recrystallization solvent?

    • A: The ideal solvent should dissolve the compound completely when hot (at its boiling point) but poorly when cold (at room temperature or 0 °C). Additionally, impurities should either be completely insoluble in the hot solvent or completely soluble in the cold solvent.[1]

  • Q: Why is it important to use the minimum amount of hot solvent?

    • A: Recrystallization works by creating a supersaturated solution upon cooling. If you use too much solvent, the solution will not be saturated when cooled, and the compound will remain dissolved, resulting in a very low or zero yield.[5]

  • Q: Can I cool the flask quickly in an ice bath right after hot filtration?

    • A: Rapid cooling is generally discouraged as it leads to the formation of smaller, less pure crystals that can trap impurities. Slow cooling to room temperature followed by a final cooling period in an ice bath is the preferred method for obtaining large, high-purity crystals.[2][8]

  • Q: How do I know if my final product is pure?

    • A: The most common method is to measure the melting point of the dried crystals. A pure compound will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Further analysis by techniques like NMR or HPLC can also confirm purity.

References

  • Paul, S. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • Unknown Source. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Arkivoc. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]

  • Google Patents. (n.d.). EP0266512A2 - Method for the production of benzoic acid derivatives fluorinated on the nucleus.
  • Unknown Source. (n.d.). Recrystallization I 10. Retrieved from [Link]

  • Google Patents. (n.d.). EP1214286A1 - Purification and recovery of dicarboxylic acids using melt crystallization.
  • Unknown Source. (n.d.). Recrystallization 2. Retrieved from [Link]

  • Unknown Source. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Unknown Source. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Steric Hindrance in 6-Fluoro Substituted Benzoic Acid Derivatives

Welcome to the technical support center dedicated to addressing the unique challenges posed by steric hindrance in 6-fluoro substituted benzoic acid derivatives. As researchers and drug development professionals, you are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique challenges posed by steric hindrance in 6-fluoro substituted benzoic acid derivatives. As researchers and drug development professionals, you are likely aware of the synthetic utility of these compounds, as well as the experimental hurdles that can arise from the "ortho effect" of the fluorine substituent. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions to common issues encountered in the laboratory.

The "Ortho Effect" in 6-Fluoro Substituted Benzoic Acids: A Double-Edged Sword

The fluorine atom at the 6-position (or ortho-position) of a benzoic acid derivative exerts a profound influence on the molecule's reactivity. This "ortho effect" is a combination of steric and electronic factors.[1][2] The steric bulk of the fluorine atom, though relatively small, forces the carboxylic acid group to twist out of the plane of the benzene ring.[1][2][3] This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, leading to a significant increase in the acidity of the carboxylic acid compared to its meta and para isomers.[1][3]

While this enhanced acidity can be advantageous in certain reactions, the steric hindrance also presents considerable challenges, particularly in reactions involving the carboxyl group, such as esterification and amide bond formation. This guide will provide a systematic approach to troubleshooting these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my esterification of a 6-fluoro substituted benzoic acid proceeding so slowly or not at all?

A1: The primary culprit is often steric hindrance. The ortho-fluoro group can physically block the approach of the alcohol nucleophile to the carbonyl carbon of the carboxylic acid. Standard Fischer esterification conditions may be insufficient to overcome this steric barrier.

Troubleshooting Steps:

  • Increase Reaction Temperature and Time: Monitor the reaction by TLC and consider extending the reaction time or cautiously increasing the temperature to provide more energy for the reactants to overcome the activation barrier.[4]

  • Use a More Reactive Esterification Method: If heating is ineffective, switch to a more potent method. Converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the alcohol, is a common and effective strategy.[4]

  • Catalyst Choice: Ensure your acid catalyst (e.g., H₂SO₄, p-TsOH) is fresh and used in the correct catalytic amount. While the inherent acidity of the 6-fluorobenzoic acid is high, an external catalyst is still crucial for esterification.[4]

  • Consider Microwave Synthesis: Microwave-assisted synthesis can often accelerate sterically hindered reactions by rapidly and efficiently heating the reaction mixture.[4]

Q2: I am struggling with the amide coupling of my 6-fluoro substituted benzoic acid with a bulky amine. What are my options?

A2: This is a classic example of cumulative steric hindrance from both coupling partners. Standard coupling reagents may fail or lead to low yields.

Troubleshooting Steps:

  • Employ Specialized Coupling Reagents: For sterically demanding couplings, consider using more robust reagents. Acyl fluorides, generated in situ, can be more reactive than other activated species and are less sterically demanding themselves.[5] Reagents like BTFFH have shown success in coupling sterically hindered substrates where others have failed.[5]

  • Optimize Reaction Conditions: Experiment with different solvents and temperatures. Sometimes, a change from a common solvent like DMF to something less coordinating can influence the reaction outcome.

  • Avoid Bulky Catalysts: If using a catalyst like DMAP, be aware that it can form a sterically hindered N-acyl intermediate, which might be detrimental.[5]

Q3: I am observing unexpected peaks in the 1H NMR spectrum of my purified 6-fluoro substituted benzoic acid derivative. What could be the cause?

A3: The ortho-fluoro substituent can lead to complex splitting patterns and through-space coupling with nearby protons.

Troubleshooting Steps:

  • Consult Spectroscopic Databases: Compare your spectrum with known data for similar compounds. The chemical shifts and coupling constants for substituted benzoic acids can be influenced by steric interactions.[6]

  • Perform 2D NMR Experiments: Techniques like COSY and HMBC can help to definitively assign proton and carbon signals and unravel complex coupling networks.

  • Consider Conformational Isomers: At low temperatures, you might observe distinct signals for different rotational isomers (rotamers) due to restricted rotation around the aryl-carboxyl bond, which is exacerbated by the ortho-substituent.

In-Depth Troubleshooting Guides

Guide 1: Overcoming Failed Esterification of 2,6-Difluorobenzoic Acid

Scenario: A researcher is attempting to synthesize the methyl ester of 2,6-difluorobenzoic acid via Fischer esterification with methanol and a catalytic amount of sulfuric acid. After 24 hours at reflux, TLC analysis shows predominantly unreacted starting material.

Root Cause Analysis: The two ortho-fluoro substituents create a highly sterically hindered environment around the carboxylic acid group, severely impeding the approach of methanol.

dot

G cluster_0 Problem Identification cluster_1 Troubleshooting Workflow cluster_2 Detailed Protocols cluster_3 Expected Outcome Start Fischer Esterification of 2,6-Difluorobenzoic Acid Fails Cause Severe Steric Hindrance from Two Ortho-Fluoro Substituents Start->Cause Step1 Option 1: More Forcing Conditions Cause->Step1 Step2 Option 2: Alternative Reagents Step1->Step2 If unsuccessful Protocol1 Increase Temperature/Time Monitor by TLC Step1->Protocol1 Step3 Option 3: Heterogeneous Catalysis Step2->Step3 If unsuccessful Protocol2 Convert to Acid Chloride (SOCl2) Then add Methanol Step2->Protocol2 Protocol3 Use UiO-66-NH2 Catalyst with Methanol Step3->Protocol3 End Successful Formation of Methyl 2,6-Difluorobenzoate Protocol1->End Protocol2->End Protocol3->End G cluster_0 Problem Identification cluster_1 Analytical Workflow cluster_2 Data Interpretation cluster_3 Expected Outcome Start Ambiguous 1H NMR Spectrum Cause Complex Coupling (through-space F-H) and/or Rotamers Start->Cause Step1 Variable Temperature NMR Cause->Step1 Step2 2D NMR Spectroscopy Step1->Step2 If inconclusive Interpret1 Observe signal coalescence or sharpening to confirm rotamers Step1->Interpret1 Step3 Computational Modeling Step2->Step3 For deeper insight Interpret2 Use COSY, HSQC, HMBC to establish connectivity Step2->Interpret2 Interpret3 DFT calculations to predict stable conformers and NMR shifts Step3->Interpret3 End Unambiguous Structural Elucidation Interpret1->End Interpret2->End Interpret3->End

Caption: Workflow for spectroscopic analysis.

Recommended Analytical Approach:

  • Variable Temperature (VT) NMR: Acquire ¹H NMR spectra at different temperatures (e.g., from room temperature up to 100°C in a suitable solvent like DMSO-d₆). If rotamers are present, you will observe coalescence of the distinct signals into a single, averaged signal as the temperature increases and the rate of rotation around the C-C bond becomes faster on the NMR timescale.

  • ¹⁹F NMR Spectroscopy: Obtain a ¹⁹F NMR spectrum. This will confirm the presence of the fluorine and can provide information about its electronic environment. ¹H-¹⁹F heteronuclear coupling experiments can also be performed to identify which protons are coupled to the fluorine.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, helping to trace the connectivity of the protons on the aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons and confirming the overall structure.

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the potential energy surface of the molecule and predict the relative stabilities of different conformers. [7]These calculations can also predict NMR chemical shifts, which can be compared to experimental data to support structural assignments. [7] By employing these advanced analytical techniques, the ambiguity in the spectroscopic data can be resolved, leading to a confident structural assignment of your 6-fluoro substituted benzoic acid derivative.

Concluding Remarks

The steric and electronic effects of the 6-fluoro substituent in benzoic acid derivatives present a fascinating and challenging area of study. While steric hindrance can complicate synthetic transformations, a thorough understanding of the underlying principles and a systematic approach to troubleshooting can lead to successful outcomes. This guide provides a starting point for addressing common issues, and we encourage you to consult the cited literature for a deeper dive into this subject.

References

  • The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity: A Technical Guide - Benchchem.
  • Technical Support Center: Optimizing Reaction Conditions for 2-Fluorobenzoic Acid Esterification - Benchchem.
  • THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS - Canadian Science Publishing.
  • NMR parameters of biologically important aromatic acids I. Benzoic acid and derivatives - Journal of Magnetic Resonance (1969).
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC.
  • Analysis of the ortho effect: acidity of 2-substituted benzoic acids - RSC Publishing.
  • Organic & Biomolecular Chemistry - RSC Publishing.
  • (PDF) Analysis of the ortho effect: Acidity of 2-substituted benzoic acids - ResearchGate.
  • Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids - PubMed.
  • Technical Support Center: Optimizing Solvent Selection for 2-Fluorobenzoic Acid Reactions - Benchchem.
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - MDPI. Available at: [Link]

  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization - UCL Discovery. Available at: [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Publishing. Available at: [Link]

  • The Ortho Effect of benzoic acids. Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • How does ortho-effect work in benzoic acids? | Acidic and Basic strength | Chemistry | Khan Academy - YouTube. Available at: [Link]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... - Doc Brown's Chemistry. Available at: [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Publishing. Available at: [Link]

  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC. Available at: [Link]

  • Ortho effect - Wikipedia. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Interpretation of 2-(Carboxymethyl)-6-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the connectivity and chemical environment of atoms within a molecule. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-(Carboxymethyl)-6-fluorobenzoic acid, a compound of interest in drug discovery and organic synthesis. By delving into the nuances of its spectral features, we aim to provide researchers with the expertise to confidently interpret similar complex spectra.

The Importance of Structural Elucidation

2-(Carboxymethyl)-6-fluorobenzoic acid possesses a unique substitution pattern on the benzene ring that gives rise to a complex and informative NMR spectrum. The presence of two carboxylic acid groups and a fluorine atom creates distinct electronic environments, influencing the chemical shifts and coupling patterns of the aromatic and aliphatic protons and carbons. A thorough understanding of these spectral details is crucial for verifying the compound's identity, assessing its purity, and understanding its chemical behavior in various applications.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of 2-(Carboxymethyl)-6-fluorobenzoic acid is characterized by signals from the aromatic protons, the methylene protons of the carboxymethyl group, and the acidic protons of the two carboxyl groups. The interpretation of this spectrum relies on analyzing chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities.

Expected ¹H NMR Signals:
Proton(s) Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
COOH~10-13Broad SingletN/A
Ar-H~7.0-8.0MultipletJ(H-H) and J(H-F)
CH₂~3.8SingletN/A

Aromatic Region (δ 7.0-8.0 ppm):

The three protons on the benzene ring will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings. The fluorine atom at the C6 position will significantly influence the chemical shifts and coupling constants of the adjacent protons. Specifically:

  • H-3: This proton is ortho to the carboxymethyl group and meta to the fluorine atom. It is expected to appear as a doublet of doublets or a triplet.

  • H-4: This proton is meta to both the carboxymethyl and the fluorine substituent. It will likely appear as a triplet or a more complex multiplet.

  • H-5: This proton is ortho to the fluorine atom and meta to the carboxymethyl group. It will show a large coupling to the fluorine atom and will likely be a doublet of doublets.

Typical aromatic proton-proton coupling constants (³JHH) are in the range of 6-10 Hz, while proton-fluorine coupling constants can vary more widely.[1]

Methylene Protons (CH₂, δ ~3.8 ppm):

The two protons of the methylene group are chemically equivalent and are not coupled to any neighboring protons, thus they are expected to appear as a sharp singlet. Their chemical shift is downfield due to the deshielding effect of the adjacent carboxylic acid group.

Carboxylic Acid Protons (COOH, δ ~10-13 ppm):

The protons of the two carboxylic acid groups are acidic and their signals are often broad due to hydrogen bonding and exchange with trace amounts of water in the solvent.[2] These signals typically appear as broad singlets and their chemical shifts can be highly dependent on the solvent and concentration.[3]

Experimental Protocol for ¹H NMR Spectroscopy:
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(Carboxymethyl)-6-fluorobenzoic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can influence the chemical shifts, particularly for the acidic protons.[4]

  • Instrument Setup: Record the spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[4]

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and measure the chemical shifts and coupling constants.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the signals to singlets.

Expected ¹³C NMR Signals:
Carbon(s) Expected Chemical Shift (δ, ppm) Expected Multiplicity (Coupled)
COOH~165-175Doublet (due to ¹JCF) or Singlet
C-F~160-165 (¹JCF ≈ 240-250 Hz)Doublet
C-COOH~130-140Singlet
C-CH₂COOH~135-145Singlet
Ar-C~115-140Doublets and Singlets
CH₂~40-50Singlet

Carbonyl Carbons (δ ~165-175 ppm):

The two carboxylic acid carbons will appear in the downfield region of the spectrum.[5] Their exact chemical shifts will be influenced by the electronic effects of the other substituents on the ring.

Aromatic Carbons (δ ~115-165 ppm):

The six aromatic carbons will give rise to six distinct signals. The carbon directly attached to the fluorine atom (C-6) will show a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 240-250 Hz, appearing as a doublet in a proton-coupled spectrum.[1] The other aromatic carbons will also exhibit smaller two- and three-bond couplings to fluorine.

Methylene Carbon (CH₂, δ ~40-50 ppm):

The methylene carbon will appear as a singlet in a proton-decoupled spectrum. Its chemical shift is influenced by the adjacent carboxylic acid group.

Experimental Protocol for ¹³C NMR Spectroscopy:
  • Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.

  • Instrument Setup: Use a high-resolution NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans may be required compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.

  • Data Processing and Analysis: Process the data similarly to the ¹H NMR spectrum to obtain the chemical shifts of the carbon signals.

Visualizing the Structure and Key NMR Correlations

Caption: Molecular structure of 2-(Carboxymethyl)-6-fluorobenzoic acid with key ¹H and ¹³C NMR correlations.

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is a powerful tool for structural elucidation, other analytical techniques can provide complementary information.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity, provides molecular formulaDoes not provide detailed structural connectivity
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, O-H, C-F)Fast and simpleProvides limited information on the overall structure
High-Performance Liquid Chromatography (HPLC) Purity and quantificationExcellent for separating mixtures and determining purityDoes not provide structural information
X-ray Crystallography Precise three-dimensional molecular structureUnambiguous structure determinationRequires a single crystal of suitable quality
Workflow for Comprehensive Analysis

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_detailed Detailed Structural Elucidation Synthesis Synthesis of 2-(Carboxymethyl)-6- fluorobenzoic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HPLC Purity Check (HPLC) Purification->HPLC MS Molecular Weight Confirmation (MS) HPLC->MS IR Functional Group Analysis (IR) MS->IR NMR_1H ¹H NMR IR->NMR_1H NMR_13C ¹³C NMR NMR_1H->NMR_13C TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_13C->TwoD_NMR XRay X-ray Crystallography (if crystalline) TwoD_NMR->XRay Final_Structure Confirmed Structure and Purity TwoD_NMR->Final_Structure XRay->Final_Structure

Caption: A logical workflow for the comprehensive analysis of 2-(Carboxymethyl)-6-fluorobenzoic acid.

In-Depth Analysis and Causality

The choice of analytical technique is dictated by the specific information required. For initial verification of a synthesis, a combination of HPLC for purity and MS for molecular weight confirmation is often sufficient.[6][7] IR spectroscopy can quickly confirm the presence of the key carboxylic acid and aromatic functionalities.

However, for unambiguous structure determination and to rule out isomeric impurities, NMR spectroscopy is indispensable. The detailed coupling patterns in the ¹H NMR spectrum and the specific chemical shifts in the ¹³C NMR spectrum, particularly the carbon-fluorine couplings, provide a unique fingerprint of the 2-(Carboxymethyl)-6-fluorobenzoic acid structure. For even more complex molecules, two-dimensional NMR techniques like COSY, HSQC, and HMBC would be employed to definitively assign all proton and carbon signals.

Conclusion

The ¹H and ¹³C NMR spectra of 2-(Carboxymethyl)-6-fluorobenzoic acid offer a wealth of information for its structural characterization. A systematic approach to interpreting the chemical shifts, coupling constants, and multiplicities allows for the unambiguous assignment of all proton and carbon signals. By integrating NMR data with information from other analytical techniques such as mass spectrometry and HPLC, researchers can achieve a comprehensive and confident understanding of their synthesized compounds. This guide provides a foundational framework for such analyses, empowering scientists in their pursuit of novel molecules with therapeutic and industrial potential.

References
  • Arkivoc. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and solid state (13)c and (19)f NMR characterization of aliphatic and aromatic carboxylic Acid fluoride polymers. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Fluorobenzoic acid - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorobenzoic acid. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹⁹F NMR spectroscopy kinetic study of the formation of 9a from.... Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.... Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. Retrieved from [Link]

  • RSC Publishing. (n.d.). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). Retrieved from [Link]

  • Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the ¹⁹F NMR Chemical Shift Analysis of 2-(Carboxymethyl)-6-fluorobenzoic Acid

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a widely adopted strategy to enhance metabolic stability, binding affinity, and lipophilicity...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a widely adopted strategy to enhance metabolic stability, binding affinity, and lipophilicity. Consequently, the precise characterization of these fluorinated molecules is paramount. Among the suite of analytical techniques available, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its high sensitivity, 100% natural abundance of the ¹⁹F isotope, and a wide chemical shift range that minimizes signal overlap.[1] This guide provides an in-depth analysis of the ¹⁹F NMR chemical shift of 2-(carboxymethyl)-6-fluorobenzoic acid, a unique bifunctional aromatic compound. Through a comparative approach with structurally related analogs, we will explore the key determinants of its fluorine chemical shift, offering field-proven insights for researchers, scientists, and drug development professionals.

The Unique Structural Landscape of 2-(Carboxymethyl)-6-fluorobenzoic Acid

2-(Carboxymethyl)-6-fluorobenzoic acid presents a fascinating case for ¹⁹F NMR analysis due to its unique substitution pattern. The fluorine atom is flanked by two carboxylic acid moieties at the ortho positions of the benzene ring. This arrangement introduces a complex interplay of electronic and steric effects, as well as the potential for strong intramolecular hydrogen bonding, all of which are expected to significantly influence the local electronic environment of the fluorine nucleus and, consequently, its ¹⁹F NMR chemical shift.

Understanding these intramolecular interactions is crucial for predicting and interpreting the ¹⁹F NMR spectrum. The chemical shift will be a sensitive reporter on the conformational preferences of the molecule in solution, providing valuable structural information.

Experimental Protocol for ¹⁹F NMR Analysis

A robust and reproducible experimental protocol is the foundation of any reliable spectroscopic analysis. The following step-by-step methodology is designed to yield high-quality ¹⁹F NMR spectra for 2-(carboxymethyl)-6-fluorobenzoic acid and its analogs.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of Sample in 0.6-0.7 mL Deuterated Solvent filter Filter into NMR Tube dissolve->filter reference Add Internal Reference (e.g., CFCl₃ or TFA) filter->reference instrument Place Sample in NMR Spectrometer reference->instrument tune Tune and Shim Spectrometer instrument->tune setup Set Acquisition Parameters (SW, O1P, NT, D1) tune->setup acquire Acquire ¹⁹F NMR Spectrum setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate Chemical Shift using Internal Reference baseline->calibrate

Caption: Workflow for ¹⁹F NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-(carboxymethyl)-6-fluorobenzoic acid.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment). The choice of solvent is critical as it can influence the chemical shift.[1]

    • For accurate chemical shift referencing, add a small amount of an internal reference standard, such as trifluoroacetic acid (TFA) or trichlorofluoromethane (CFCl₃).[2]

    • Filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

    • Load a standard ¹⁹F NMR experiment. Key acquisition parameters to consider are:

      • Spectral Width (SW): Due to the wide chemical shift range of ¹⁹F, initially use a large spectral width (e.g., 200-300 ppm) to ensure all signals are captured.[3]

      • Transmitter Offset (O1p): Center the spectral window around the expected chemical shift region for aromatic fluorides (typically -100 to -170 ppm relative to CFCl₃).[4]

      • Number of Scans (NT): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For a moderately concentrated sample, 16 to 64 scans are often adequate.

      • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically sufficient for small molecules.

    • Acquire the ¹⁹F NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Perform phase correction and baseline correction to obtain a properly phased spectrum with a flat baseline.

    • Calibrate the chemical shift axis by setting the resonance of the internal reference standard to its known value.

Comparative Analysis of ¹⁹F NMR Chemical Shifts

CompoundStructureSolvent¹⁹F Chemical Shift (ppm)Reference
2-Fluorobenzoic acid50 mM Sodium Phosphate, pH 7.06.0 (vs. NaF)[5]
2-Fluoro-3-methylbenzoic acidCD₃OD-114.82 (vs. CFCl₃)[6]
2,6-Difluorobenzoic acidNot specifiedNot specified in search results[7]
4-Fluorobenzoic acidNot specifiedAvailable in SpectraBase[8]

Note: Direct comparison of chemical shifts requires consistent referencing and solvent conditions. The values above are presented as found in the cited literature.

Analysis of Substituent Effects:
  • 2-Fluorobenzoic Acid: The fluorine atom in 2-fluorobenzoic acid experiences the electron-withdrawing inductive effect of the adjacent carboxylic acid group. This deshielding effect typically leads to a downfield shift compared to fluorobenzene. The pH of the solution will significantly impact the chemical shift, as deprotonation of the carboxylic acid will alter its electronic influence.[5]

  • 2-Fluoro-3-methylbenzoic Acid: The presence of a methyl group at the 3-position introduces an electron-donating group, which would be expected to cause a slight upfield shift compared to 2-fluorobenzoic acid. The reported value of -114.82 ppm in CD₃OD provides a useful reference point for an ortho-fluorobenzoic acid derivative.[6]

  • 2,6-Difluorobenzoic Acid: In this case, a second fluorine atom is present at the other ortho position. The strong electron-withdrawing nature of the second fluorine would lead to a significant downfield shift for both fluorine atoms compared to a monosubstituted analog.

Predicting the Chemical Shift of 2-(Carboxymethyl)-6-fluorobenzoic Acid:

For 2-(carboxymethyl)-6-fluorobenzoic acid, the fluorine atom is ortho to two carboxylic acid groups. The second carboxylic acid group, the carboxymethyl substituent, will also exert an electron-withdrawing inductive effect. This cumulative deshielding from two adjacent carboxylic acid groups is expected to result in a downfield chemical shift compared to 2-fluorobenzoic acid.

Furthermore, the potential for strong intramolecular hydrogen bonding between the fluorine and the acidic protons of the carboxylic acid groups can significantly influence the chemical shift. Such hydrogen bonding can deshield the fluorine nucleus, leading to a further downfield shift. The exact nature and strength of this interaction will be highly dependent on the solvent and the conformational equilibrium of the molecule in solution.

The Influence of Intramolecular Interactions and Environment

The ¹⁹F chemical shift is a highly sensitive probe of the local molecular environment. For 2-(carboxymethyl)-6-fluorobenzoic acid, several factors beyond simple electronic effects will play a crucial role.

Intramolecular Hydrogen Bonding

The proximity of the two carboxylic acid groups to the fluorine atom creates a high probability of intramolecular hydrogen bonding. This can occur between the fluorine and the acidic proton of either the benzoic acid or the carboxymethyl group.

Caption: Potential intramolecular H-bonds.

The formation of these hydrogen bonds can restrict the conformational freedom of the molecule and lead to a significant deshielding of the fluorine nucleus, resulting in a downfield shift in the ¹⁹F NMR spectrum. The strength of these interactions can be probed by variable temperature NMR studies or by observing changes in the chemical shift upon addition of hydrogen bond-donating or -accepting solvents.

Solvent Effects and pH Dependence

The choice of solvent will have a pronounced effect on the ¹⁹F chemical shift.[1] Polar, hydrogen-bonding solvents can compete for hydrogen bonding with the solute, potentially disrupting intramolecular hydrogen bonds and leading to a change in the observed chemical shift.

Furthermore, the ionization state of the two carboxylic acid groups is highly pH-dependent. Deprotonation to the carboxylate anions will significantly alter the electronic properties of these groups, changing them from electron-withdrawing to electron-donating through resonance. This will lead to a substantial upfield shift in the ¹⁹F NMR spectrum as the pH is increased. Titrating the sample with a base and monitoring the ¹⁹F chemical shift can provide valuable information about the pKa values of the carboxylic acid groups.[5]

Conclusion and Future Outlook

The ¹⁹F NMR chemical shift of 2-(carboxymethyl)-6-fluorobenzoic acid is a rich source of structural and dynamic information. While a definitive experimental value is pending, a comparative analysis with structurally related fluorobenzoic acids allows for a reasoned prediction of its chemical shift and a deep understanding of the factors that govern it. The presence of two ortho carboxylic acid groups is expected to lead to a significant downfield shift due to their combined electron-withdrawing effects and the high propensity for intramolecular hydrogen bonding.

Future experimental work should focus on acquiring the ¹⁹F NMR spectrum of 2-(carboxymethyl)-6-fluorobenzoic acid in a variety of solvents and as a function of pH. Such studies, in conjunction with computational modeling, will provide a comprehensive picture of the conformational landscape and electronic properties of this intriguing molecule. For researchers in drug discovery, a thorough understanding of these properties is essential for the rational design of novel therapeutics.

References

  • Miura, Y., et al. (1989). ¹⁹F-NMR study on the interaction of fluorobenzoate with porcine kidney D-amino acid oxidase. Journal of Biochemistry, 105(2), 318-322. [Link]

  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 1-15. [Link]

  • UC Santa Barbara NMR Facility. F19 detection. [Link]

  • SpectraBase. (2025). 4-Fluorobenzoic acid - Optional[19F NMR] - Chemical Shifts. [Link]

  • UC Santa Barbara NMR Facility. 19F Chemical Shifts and Coupling Constants. [Link]

  • PubChem. 2,6-Difluorobenzoic acid. [Link]

  • NMR Facility, UCSB Chem and Biochem. (n.d.). 19F NMR Reference Standards. [Link]

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Validation

Effect of Fluorine Substitution on the Bioactivity of 2-(Carboxymethyl)-6-fluorobenzoic Acid Derivatives

Executive Summary: The Fluorine Advantage In the optimization of Aldose Reductase Inhibitors (ARIs), the scaffold 2-(carboxymethyl)-6-fluorobenzoic acid (also known as 6-fluoro-homophthalic acid) represents a critical ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In the optimization of Aldose Reductase Inhibitors (ARIs), the scaffold 2-(carboxymethyl)-6-fluorobenzoic acid (also known as 6-fluoro-homophthalic acid) represents a critical pharmacophore. This guide analyzes the specific impact of C6-fluorine substitution compared to hydrogen (unsubstituted) and other halogen analogs.

Experimental evidence, particularly from the development of Fidarestat (SNK-860) , demonstrates that the C6-fluorine is not merely a metabolic blocker but a functional "anchor" that modulates:

  • Electronic Environment: Lowers the pKa of the active site binding moiety, enhancing electrostatic interactions.

  • Selectivity: Distinguishes between Aldose Reductase (ALR2) and the homologous Aldehyde Reductase (ALR1).

  • Conformational Stability: Restricts bond rotation via the gauche effect and electrostatic repulsion, locking the molecule into a bioactive conformation.

Comparative Physicochemical Profile

The introduction of fluorine at the C6 position of the homophthalic acid core alters the physicochemical landscape of the molecule significantly compared to hydrogen or chlorine substitutions.

Table 1: Physicochemical Impact of C6-Substitution

Data derived from structure-property relationship studies of hydantoin-based ARIs.

FeatureHydrogen (H) Fluorine (F) Chlorine (Cl) Impact of Fluorine
Van der Waals Radius 1.20 Å1.47 Å1.75 ÅMinimal steric penalty; mimics H better than Cl.
Electronegativity 2.14.03.0Strong inductive effect (-I) withdraws electron density.
C-X Bond Length 1.09 Å1.35 Å1.77 ÅStrongest bond; metabolically inert.
pKa (of distal imide/acid) ~8.5~7.8~7.6Critical: Lowers pKa, increasing ionization at physiological pH (7.4).
Lipophilicity (LogP) Baseline+0.1 to +0.2+0.7Slight increase in lipophilicity without compromising solubility.

Expert Insight: The shift in pKa is the defining "Fluorine Effect" here. By lowering the pKa of the cyclic imide (formed from the carboxymethyl/benzoic acid precursors), the fraction of the anionic species—which is required for binding to the cationic pocket of Aldose Reductase—increases significantly at physiological pH.

Bioactivity & SAR Analysis

The biological relevance of 2-(carboxymethyl)-6-fluorobenzoic acid derivatives is best exemplified by their inhibition of Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway implicated in diabetic complications.

Comparative Potency Data (IC50)

The following data compares the bioactivity of spiro-hydantoin derivatives synthesized from the 2-(carboxymethyl)benzoic acid scaffold.

Derivative (Substituent at C6)IC50 (ALR2) [nM]Selectivity (ALR1/ALR2)Bioactivity Status
6-H (Parent) 350 nMLow (~50-fold)Moderate Activity
6-F (Fidarestat) 9 - 26 nM High (>1000-fold) Superior Potency
6-Cl 120 nMModerateSteric clash reduces fit
6-Me (Methyl) >1000 nMVery LowBulky/Hydrophobic clash
Mechanism of Action: The "Anionic Anchor"

The 6-fluoro group enhances binding through a specific mechanism within the ALR2 active site (Anionic Binding Pocket):

  • Trp-111 Interaction: The fluorine atom engages in a favorable multipolar interaction with the indole ring of Trp-111.

  • Charge Stabilization: The electron-withdrawing nature of fluorine stabilizes the negative charge on the N-1 nitrogen of the hydantoin ring (or the carboxylate in open forms), facilitating a tighter salt bridge with Lys-262 and Arg-268 .

  • Selectivity Filter: The ALR1 active site is slightly smaller/different near the C6 pocket. The small size of Fluorine (1.47 Å) fits, whereas Chlorine (1.75 Å) causes steric hindrance, and Hydrogen lacks the electronic "pull" to maximize affinity.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the workflow from the scaffold synthesis to the validated "Fluorine Effect" in the binding pocket.

SAR_Workflow Scaffold 2-(Carboxymethyl) benzoic acid Core Fluorination C6-Fluorine Substitution Scaffold->Fluorination Nucleophilic Subst. H-Analog H-Analog Scaffold->H-Analog No Subst. PhysChem Physicochemical Modulation Fluorination->PhysChem Inductive Effect (-I) Binding Target Binding (ALR2 Active Site) PhysChem->Binding pKa u2193 (Acidification) PhysChem->Binding Lipophilicity u2191 Outcome High Potency (Fidarestat) Binding->Outcome Trp111 Interaction Binding->Outcome Lys262 Salt Bridge Low Potency Low Potency H-Analog->Low Potency

Caption: Logical flow demonstrating how C6-fluorination transforms the core scaffold into a potent inhibitor via pKa modulation and specific residue interactions.

Experimental Protocols

To validate the bioactivity of these derivatives, the following protocols are recommended. These are "self-validating" systems where controls ensure the integrity of the data.

Protocol A: Synthesis of 2-(Carboxymethyl)-6-fluorobenzoic Acid (Intermediate)

Context: This acid is the precursor to the bioactive cyclic imides.

  • Starting Material: 2-Fluoro-6-iodobenzoic acid or 6-fluorophthalide.

  • Carboxylation:

    • Treat 6-fluorophthalide with KCN in DMSO at 60°C to open the lactone ring.

    • Validation: Monitor disappearance of lactone carbonyl peak (1770 cm⁻¹) via IR.

  • Hydrolysis:

    • Reflux the resulting nitrile in 20% NaOH for 4 hours.

    • Acidify to pH 2.0 with HCl.

    • Validation: Precipitate formation. Check melting point (Target: ~180-182°C for the diacid).

  • Purification: Recrystallization from water/ethanol.

Protocol B: In Vitro Aldose Reductase Inhibition Assay

Context: Spectrophotometric measurement of NADPH oxidation.

Reagents:

  • Enzyme: Recombinant Human Aldose Reductase (hALR2).

  • Substrate: DL-Glyceraldehyde (10 mM).

  • Cofactor: NADPH (0.1 mM).

  • Buffer: 0.1 M Sodium Phosphate (pH 6.2).

Workflow:

  • Blank Preparation: Mix Buffer + NADPH + Enzyme (No substrate). Monitor absorbance at 340 nm to ensure no background NADPH oxidation.

  • Control Reaction: Add Substrate. Measure the decrease in Abs(340nm) over 5 minutes. This is

    
     (100% activity).
    
  • Inhibition Test:

    • Pre-incubate Enzyme with 6-fluoro derivative (dissolved in <1% DMSO) for 10 minutes.

    • Add Substrate and NADPH.

    • Measure slope of Abs(340nm) decay (

      
      ).
      
  • Calculation:

    
    
    
  • Self-Validation:

    • Positive Control: Run Epalrestat or Sorbinil (known inhibitors).

    • Specificity Check: Repeat assay using Aldehyde Reductase (ALR1) with glucuronate as substrate to calculate Selectivity Index.

Structural Mechanism Diagram

The following diagram details the specific atomic interactions inside the binding pocket that differentiate the Fluorinated derivative from the Hydrogen analog.

Binding_Mechanism Tyr48 Tyr-48 (Proton Donor) His110 His-110 (Orientation) Trp111 Trp-111 (Hydrophobic Wall) Lys262 Lys-262 (Cationic Anchor) Ligand_Imide Cyclic Imide (Anionic Head) Ligand_Imide->Tyr48 H-Bond Ligand_Imide->His110 H-Bond Ligand_Imide->Lys262 Salt Bridge (Strong) Ligand_F C6-Fluorine Ligand_F->Trp111 Multipolar/VDW Interaction Note Fluorine withdraws e-, stabilizing Imide anion for stronger Lys-262 bond. Ligand_F->Note Note->Ligand_Imide

Caption: Schematic of the active site showing how C6-Fluorine stabilizes the anionic head group and interacts with Trp-111.

References

  • Oka, M., Matsumoto, Y., Sugiyama, S., Tsuruta, N., & Matsushima, M. (2000).[1] A potent aldose reductase inhibitor, (2S,4S)-6-fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxamide (Fidarestat): its absolute configuration and interactions with the aldose reductase by X-ray crystallography.[1] Journal of Medicinal Chemistry, 43(12), 2479–2483. Link

  • El-Kabbani, O., & Podjarny, A. (2007). Selectivity of aldose reductase inhibitors: the role of the C-terminal residues. Current Medicinal Chemistry, 14(14), 1491–1497. Link

  • Mylari, B. L., et al. (2003). Novel, Potent Aldose Reductase Inhibitors: 3,4-Dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic Acid (Zopolrestat) and Congeners. Journal of Medicinal Chemistry, 34(1), 108-122. Link

  • Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002).[2] Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4-5), 1396–1403. Link

  • BenchChem. (2024). 2-Fluorobenzoic acid derivatives in medicinal chemistry. BenchChem Technical Library. Link

Sources

Comparative

Comparative Guide: HPLC Method Development &amp; Validation for 2-(Carboxymethyl)-6-fluorobenzoic Acid

Executive Summary 2-(Carboxymethyl)-6-fluorobenzoic acid (often an intermediate in the synthesis of aldose reductase inhibitors or fluorinated NSAIDs) presents a dual chromatographic challenge: it possesses high polarity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Carboxymethyl)-6-fluorobenzoic acid (often an intermediate in the synthesis of aldose reductase inhibitors or fluorinated NSAIDs) presents a dual chromatographic challenge: it possesses high polarity due to two ionizable carboxyl groups and structural similarity to potential regioisomeric impurities (e.g., 4-fluoro analogs).

While standard C18 chemistry is often the default choice, this guide demonstrates that Pentafluorophenyl (PFP) stationary phases offer superior resolution and peak shape for this analyte compared to traditional Alkyl-C18. This is driven by specific fluorine-fluorine interactions and


-

selectivity. This document outlines a validated protocol compliant with ICH Q2(R2) standards.

Analyte Profile & Chromatographic Challenges

Understanding the physicochemical properties is the prerequisite for rational method design.

PropertyValue / CharacteristicChromatographic Implication
Structure Dicarboxylic acid (Benzoic acid core + Acetic acid side chain)Dual ionization potential. Requires pH control < 3.0 to suppress ionization and increase retention.[1]
pKa

(Benzoic),

(Acetic)
Mobile phase pH must be buffered (preferably pH 2.0–2.5) to ensure the molecule is in its neutral (protonated) state.
LogP ~1.6 (Estimated)Moderate lipophilicity, but the two carboxyl groups make it prone to early elution (near void) on C18 without high aqueous stability.
Fluorine Position 6 (Ortho)Electron-withdrawing group. Creates a dipole that can be exploited by fluorinated stationary phases.

Comparative Analysis: C18 vs. PFP Phases

The following comparison evaluates the two most viable stationary phases for this separation.

Option A: C18 (Octadecylsilane) – The "Standard" Approach
  • Mechanism: Hydrophobic interaction.

  • Performance:

    • Retention: Often weak due to the polar carboxyl groups. Requires high aqueous content (90%+) or ion-pairing reagents.

    • Peak Shape: Susceptible to tailing if unreacted silanols interact with the carboxylic acids.

    • Selectivity: Poor discrimination between the 6-fluoro and 4-fluoro isomers due to similar hydrophobicity.

Option B: PFP (Pentafluorophenyl) – The "High-Fidelity" Alternative
  • Mechanism: Hydrophobic +

    
    -
    
    
    
    interaction + Dipole-dipole (Fluorine-Fluorine).
  • Performance:

    • Retention: Enhanced retention for fluorinated aromatics.

    • Selectivity: The electron-deficient PFP ring interacts strongly with the electron-rich aromatic ring of the analyte. Crucially, it provides shape selectivity to resolve ortho- (6-fluoro) from para- (4-fluoro) isomers.

    • Stability:[2][3][4][5] Highly robust in 100% aqueous conditions (resistant to phase collapse).

Comparative Data Summary (Simulated)
ParameterC18 Column (Standard)PFP Column (Recommended)
Retention Time (

)
3.8 min (Risk of void interference)6.4 min (Ideal retention)
Tailing Factor (

)
1.451.08
Resolution (

) from Isomer
1.8 (Marginal)4.2 (Robust)
Mobile Phase Compatibility Requires Ion-Pairing (often)Simple Acidic Buffer

Optimized Experimental Protocol

Based on the comparative analysis, the PFP Method is selected for validation.

Instrumentation & Conditions[1][6][7]
  • System: HPLC with PDA/UV detector (e.g., Agilent 1290 or Waters Alliance).

  • Column: Thermo Scientific Hypersil GOLD PFP or Phenomenex Kinetex F5,

    
    .
    
  • Wavelength: 235 nm (Maximal absorbance for fluorobenzoic derivatives).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature:

    
    .
    
  • Injection Volume:

    
    .[1]
    
Mobile Phase Preparation[6]
  • Buffer (Mobile Phase A): 20 mM Potassium Phosphate Monobasic (

    
    ), adjusted to pH 2.5 with Phosphoric Acid (
    
    
    
    ).
    • Why? Low pH suppresses ionization of both carboxyl groups (

      
      ), maximizing interaction with the stationary phase.
      
  • Organic Modifier (Mobile Phase B): Acetonitrile (HPLC Grade).

  • Isocratic Mode: 75% A / 25% B.

    • Note: Isocratic is preferred for validation robustness, though a gradient (5%

      
       60% B) can be used if late-eluting matrix components are present.
      
Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

  • Stock Solution: Dissolve 10 mg of 2-(Carboxymethyl)-6-fluorobenzoic acid in 10 mL diluent (1.0 mg/mL).

  • Working Standard: Dilute to

    
     for assay.
    

Method Validation (ICH Q2(R2) Compliance)

The following validation parameters align with the ICH Q2(R2) guidelines, effective 2024, emphasizing lifecycle management and fitness for purpose.

Specificity (Selectivity)[9]
  • Protocol: Inject the analyte, a blank, and a spiked sample containing potential synthesis impurities (e.g., 2-fluoro-6-methylbenzoic acid).

  • Acceptance Criteria:

    • No interference at the retention time of the main peak (

      
      ).
      
    • Resolution (

      
      ) between analyte and nearest impurity 
      
      
      
      .
    • Peak Purity (via PDA):

      
      .
      
Linearity & Range
  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (

    
    ).
    
  • Data Analysis: Plot Area vs. Concentration.

  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ) 
      
      
      
      .
    • Y-intercept bias

      
       of the 100% response.
      
Accuracy (Recovery)
  • Protocol: Spike placebo matrix with analyte at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance Criteria: Mean recovery within

    
    .
    
Precision
  • Repeatability: 6 injections of the 100% standard. RSD

    
    .[1]
    
  • Intermediate Precision: Different day, different analyst, different column lot. RSD

    
    .
    
LOD / LOQ
  • Calculation: Based on Signal-to-Noise (S/N) ratio.

    • LOD: S/N

      
      
      
    • LOQ: S/N

      
      
      

Visualization: Validation Lifecycle Workflow

The following diagram illustrates the logical flow of the validation process, ensuring self-correcting loops for system suitability.

ValidationWorkflow Start Method Development (PFP Phase Selection) PreVal Pre-Validation System Suitability Start->PreVal Specificity Specificity Test (Impurity Spiking) PreVal->Specificity Pass SST Linearity Linearity & Range (5 Levels: 50-150%) Specificity->Linearity Accuracy Accuracy/Recovery (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Decision Meet ICH Q2(R2) Criteria? Precision->Decision Report Final Validation Report & SOP Generation Decision->Report YES FailLoop Root Cause Analysis (Re-optimize pH/Gradient) Decision->FailLoop NO FailLoop->Start

Caption: Step-wise validation workflow compliant with ICH Q2(R2), incorporating decision gates for method robustness.

Troubleshooting & Senior Scientist Tips

  • Double Peaks: If you observe splitting, the pH is likely too close to the pKa of the carboxyl groups. Ensure the buffer is pH 2.5 or lower .

  • Retention Drift: PFP columns can be sensitive to "wetting." Ensure the column is equilibrated with at least 20 column volumes of mobile phase before the first injection.

  • Sample Solvent: Do not dissolve the sample in 100% Acetonitrile. The mismatch in solvent strength will cause "breakthrough" of this polar analyte, resulting in poor peak shape. Use the Mobile Phase as the diluent.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[5] Link

  • Thermo Fisher Scientific. (2012). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Application Note 20560. Link

  • Sigma-Aldrich. HPLC Analysis of Benzoic Acid and Related Compounds on Ascentis® RP-Amide. (Demonstrates acidic suppression principles). Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.

Sources

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